({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Overview
Description
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride is a chemical compound that features a complex structure with both fluorinated and methoxylated aromatic rings
Mechanism of Action
Target of Action
Similar compounds like methoxyamine have been found to bind to apurinic/apyrimidinic (ap) dna damage sites .
Mode of Action
The compound interacts with its targets through covalent binding. In the case of methoxyamine, it covalently binds to AP DNA damage sites . This interaction may result in changes in the DNA structure and function.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, methoxyamine inhibits base excision repair (BER), a critical pathway in DNA repair . The inhibition of this pathway may lead to an increase in DNA strand breaks and apoptosis .
Pharmacokinetics
Similar compounds like methoxyamine are soluble in polar organic solvents and water , which could impact their bioavailability.
Result of Action
The result of the compound’s action at the molecular and cellular level can be significant. For example, methoxyamine’s action can lead to an increase in DNA strand breaks and apoptosis . This agent may potentiate the anti-tumor activity of alkylating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-fluorophenol with a suitable alkylating agent to introduce the methoxy group. This is followed by a series of reactions to introduce the amine functionality and further modifications to achieve the final structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under certain conditions.
Reduction: The aromatic rings can be reduced, although this is less common.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could lead to the formation of quinones, while substitution reactions could introduce a variety of functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of fluorinated and methoxylated aromatic rings on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Fluorinated compounds are often of interest in drug development due to their enhanced metabolic stability and ability to modulate biological activity.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride include other fluorinated and methoxylated aromatic amines, such as:
- ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amine
- ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(ethyl)amine
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNATSIPLYQSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049713-63-4 | |
Record name | Benzenemethanamine, 2-[(2-fluorophenyl)methoxy]-3-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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